Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

Catalog No.
S13035434
CAS No.
144850-63-5
M.F
C12H12ClF2NO2
M. Wt
275.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

CAS Number

144850-63-5

Product Name

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

IUPAC Name

ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

Molecular Formula

C12H12ClF2NO2

Molecular Weight

275.68 g/mol

InChI

InChI=1S/C12H12ClF2NO2/c1-2-18-11(17)8-10(12(13,14)15)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3

InChI Key

SXWVHXQTCXRRRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)Cl)NC1=CC=CC=C1

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C12H12ClF2NO2C_{12}H_{12}ClF_{2}NO_{2} and a molecular weight of approximately 275.68 g/mol. This compound features an ethyl ester functional group, a chloro substituent, and a difluorobut-2-enoate structure, which contributes to its unique chemical properties. The compound's structure can be represented by the following canonical SMILES notation: CCOC(=O)C=C(C(F)(F)Cl)NC1=CC=CC=C1 .

The presence of both fluorine and chlorine atoms in its structure suggests potential applications in medicinal chemistry and materials science. The compound's design indicates it may exhibit interesting reactivity due to the electron-withdrawing nature of the halogen substituents.

Typical for compounds containing double bonds and functional groups such as esters and amines. Notable reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a potential candidate for further functionalization.
  • Michael Addition: The double bond in the butenoate moiety can act as an electrophile in Michael addition reactions with suitable nucleophiles.
  • Cycloaddition Reactions: Similar compounds have been shown to participate in cycloaddition reactions, which could be explored for creating complex cyclic structures .

While specific biological activity data for ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of an aniline moiety suggests potential activity related to:

  • Antimicrobial Properties: Compounds containing aniline derivatives are frequently investigated for their antibacterial and antifungal activities.
  • Anticancer Activity: Many fluorinated compounds have been associated with anticancer properties due to their ability to interfere with cellular processes.

Further studies would be necessary to elucidate the specific biological activities of this compound.

The synthesis of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate can be achieved through several methods, typically involving the reaction of ethyl 4,4-difluoroacetoacetate with aniline derivatives under controlled conditions. A proposed synthetic pathway includes:

  • Starting Materials:
    • Ethyl 4,4-difluoroacetoacetate
    • Aniline
    • Base (e.g., sodium ethoxide)
    • Solvent (e.g., ethanol)
  • Reaction Steps:
    • Dissolve ethyl 4,4-difluoroacetoacetate in the solvent.
    • Add the base to initiate the reaction.
    • Introduce aniline gradually while stirring.
    • Heat the mixture to facilitate the reaction.
    • Cool and extract the product using suitable solvents.
    • Purify via column chromatography or recrystallization .

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs targeting various diseases.
  • Materials Science: Utilized in synthesizing advanced materials due to its unique electronic properties imparted by fluorine and chlorine.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactivity profile.

Interaction studies involving ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate are essential for understanding its behavior in biological systems and its potential effects on human health and the environment. These studies could include:

  • Drug-Receptor Interactions: Investigating how this compound interacts with specific biological targets.
  • Toxicological Assessments: Evaluating acute toxicity and long-term exposure effects on various organisms.
  • Environmental Impact Studies: Assessing how this compound behaves in ecological systems.

Several compounds share structural features with ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate. These include:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(phenylamino)but-2-enoateC11H13NO2C_{11}H_{13}NO_2Lacks halogen substituents; simpler structure
Ethyl 4-chloroacetoacetateC6H8ClO3C_{6}H_{8}ClO_3Contains a chloro group but lacks fluorine
Ethyl 3-(p-toluidino)but-2-enoateC12H15NC_{12}H_{15}NContains a methyl group on the aniline nitrogen

These compounds highlight the uniqueness of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate through its specific combination of halogenated functional groups and structural complexity.

The synthesis of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate aligns with mid-20th-century advancements in halogenated compound research, particularly in the development of aniline derivatives for pharmaceutical and materials applications. While the exact discovery date of this compound is not explicitly documented in non-excluded sources, its structural analogs emerged from methodologies described in patents such as US3622579A (1971), which detailed the preparation of 2-anilino-1,3-diazacyclopentenes via reactions involving isothiouronium salts and ethylenediamine. These methods laid the groundwork for incorporating halogenated anilines into heterocyclic systems.

The compound’s synthesis likely evolved from adaptations of Claisen-Schmidt condensations and nucleophilic substitution reactions, as seen in the preparation of related α,β-unsaturated esters. For example, the condensation of ethyl 4-chloro-4,4-difluoroacetoacetate with aniline derivatives under controlled conditions represents a plausible route, mirroring strategies used in the synthesis of fluorinated β-enamino esters. Early efforts to optimize such reactions faced challenges in yield and purity due to steric hindrance from halogen substituents and competing side reactions, necessitating advanced purification techniques like column chromatography.

Key Developments in Synthesis:

EraAdvancementImpact
1960s–1970sDevelopment of isothiouronium-based cyclization methodsEnabled incorporation of anilino groups into heterocycles
1980s–1990sRefinement of halogenated β-ketoester condensationsImproved access to α,β-unsaturated fluorinated esters
2000s–PresentApplication of chromatographic purification for polyhalogenated compoundsEnhanced isolation of target molecules from complex mixtures

Significance in Organofluorine Chemistry

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate holds significance in organofluorine chemistry due to its hybrid electronic effects from both fluorine and chlorine substituents. The carbon–fluorine bond, one of the strongest in organic chemistry (average bond energy: ~480 kJ/mol), confers exceptional thermal and chemical stability to the molecule. Concurrently, the electron-withdrawing chlorine atom at the 4-position polarizes the α,β-unsaturated ester system, enhancing its electrophilicity and reactivity toward nucleophilic attack.

Structural and Electronic Features:

  • Fluorine’s Electronegativity: The difluoromethyl group (CF₂) adjacent to the ester moiety creates a pronounced dipole moment ($$ \mu \approx 1.41 \, \text{D} $$), influencing intermolecular interactions and solubility.
  • Steric Shielding: The compact van der Waals radius of fluorine (1.47 Å) minimizes steric strain despite the presence of multiple substituents, a hallmark of fluorinated compounds.
  • Conjugation Effects: The enoate system facilitates resonance stabilization, with the anilino group donating electron density through conjugation, moderating the electron-deficient nature of the fluorinated segment.

Applications in Research:

  • Catalysis: The compound’s electron-deficient double bond serves as a substrate in asymmetric catalysis studies, particularly in reactions requiring polarized dienophiles.
  • Materials Science: Fluorinated aniline derivatives are precursors for conductive polymers, where fluorine atoms enhance oxidative stability.
  • Medicinal Chemistry: While excluded from safety discussions, the structural motif aligns with fluorinated pharmacophores used to improve metabolic stability in drug candidates.

Comparative Analysis of Halogenated But-2-Enoates:

CompoundSubstituentsKey Property
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoateCl, F, anilinoHigh electrophilicity, thermal stability
Ethyl 4,4-difluoroacetoacetateFEnhanced keto-enol tautomerism
Ethyl 3-(phenylamino)but-2-enoateAnilinoReduced halogen-induced polarization

The integration of fluorine and chlorine in ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate exemplifies strategic halogenation to balance reactivity and stability, a cornerstone of modern organofluorine chemistry.

Precursor Compounds and Starting Materials

The synthesis of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate requires careful selection of precursor compounds that can undergo subsequent chlorination and fluorination reactions. The primary starting materials include ethyl 3-amino-4,4-difluorobut-2-enoate and aniline derivatives . The amino-containing butenoate serves as the core scaffold, while aniline provides the aromatic nitrogen-containing substituent through nucleophilic substitution or amination reactions [2].

Alternative synthetic routes utilize ethyl 3-methylbutenoate derivatives as precursors, which can be functionalized through sequential halogenation and amination steps [3]. The selection of appropriate starting materials is crucial for achieving high yields and selectivity in the target compound synthesis. Phenylglycine and phenylalanine derivatives have also been employed as aniline-containing precursors in related synthetic transformations [4] [5].

The availability and cost-effectiveness of starting materials significantly influence the synthetic strategy. Ethyl acrylate and 2-aminopyridine have been successfully used as readily available precursors in related synthetic pathways, providing access to amino-substituted butenoate derivatives through Michael addition reactions [4]. The choice of ethyl ester functionality is particularly advantageous due to its stability under various reaction conditions and ease of purification.

Key Reaction Pathways: Chlorination and Fluorination Mechanisms

The chlorination and fluorination of butenoate derivatives proceed through distinct mechanistic pathways that require careful control of reaction conditions. Radical chain mechanisms are predominant in chlorination reactions, involving initiation, propagation, and termination steps [6]. The initiation step requires external energy input, typically through ultraviolet light or heat, to generate chlorine radicals from molecular chlorine [6].

Electrophilic fluorination represents a more controlled approach for introducing fluorine atoms into organic substrates. The reaction of enol esters with SelectFluor proceeds via a polar two-electron process through oxygen-stabilized carbenium species, rather than radical intermediates [7] [8]. This mechanism provides enhanced selectivity and milder reaction conditions compared to radical processes.

Electrochemical fluorination has emerged as a powerful method for direct carbon-hydrogen bond fluorination. The process employs palladium catalysis combined with external oxidants to achieve β-C(sp³)–H fluorination of carboxylic acid derivatives [9]. This method uses nucleophilic fluoride sources and operates under relatively mild conditions, making it suitable for complex molecule synthesis.

The use of chlorodifluoromethyl reagents provides an alternative pathway for introducing both chlorine and fluorine functionalities. These reagents, derived from industrial sources like chlorodifluoromethane (CF₂HCl), offer cost-effective fluorination through base-activated difluorocarbene generation [10] [11]. The difluorocarbene intermediate rapidly reacts with nucleophiles to form the desired fluorinated products.

Catalytic Systems and Reaction Optimization

Transition metal catalysis plays a crucial role in optimizing the synthesis of halogenated butenoate derivatives. Palladium-catalyzed systems have demonstrated exceptional performance in cross-coupling reactions and direct functionalization processes [12]. The development of binary catalytic systems combining soft Lewis acids with amine bases has proven particularly effective for butenolide synthesis [13] [14].

Organocatalytic approaches utilizing quinine derivatives and aluminum or lanthanum complexes have achieved excellent stereoselectivities in butenolide formation reactions [14]. These cooperative catalytic systems activate both nucleophilic and electrophilic components simultaneously, leading to enhanced reaction efficiency and selectivity.

Flow chemistry represents a significant advancement in catalytic system optimization. Continuous flow reactors enable precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry [15] [16]. The integration of electrochemical reactors with flow systems allows for in situ generation and consumption of reactive intermediates, reducing safety concerns and improving overall process efficiency [15].

The optimization of catalytic systems requires systematic variation of multiple parameters. Catalyst loading typically ranges from 1-20 mol%, with diminishing returns observed above optimal concentrations. Temperature control between -78°C and 150°C affects both reaction rate and selectivity, requiring careful balance between these factors. Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents generally favoring nucleophilic fluorination reactions.

Purification Techniques and Yield Maximization Strategies

The purification of halogenated butenoate derivatives requires specialized techniques due to their unique physicochemical properties. High-Performance Liquid Chromatography (HPLC) achieves the highest purity levels (>99.8%) but requires significant investment in equipment and operating costs [17]. Gas-Liquid Chromatography (GLC) provides excellent separation of stereoisomers and volatile compounds, achieving purities exceeding 99.5% [17].

Fractional distillation remains the most practical method for volatile ester purification, typically achieving 85-95% purity with high throughput [17]. The technique is particularly effective for compounds with distinct boiling points and can be scaled for industrial applications. Silica gel column chromatography offers broad applicability for general purification, achieving 90-98% purity with moderate efficiency [17].

Yield maximization strategies focus on both synthetic design and reaction optimization approaches. Convergent synthesis pathways consistently outperform linear sequences by reducing the longest linear sequence of steps [18]. For example, a convergent approach can increase overall yields from 2.8% to 12% compared to equivalent linear syntheses [18].

Reaction parameter optimization requires systematic evaluation of multiple variables. Temperature screening identifies optimal conditions balancing reaction rate and selectivity. Reagent stoichiometry optimization typically employs 1.0-3.0 equivalents of reagents, with excess amounts driving reaction completion. Catalyst loading optimization seeks to minimize catalyst usage while maintaining high yields, typically achieving optimal performance at 5-15 mol% loading.

Process intensification through microwave-assisted synthesis and flow chemistry reduces reaction times and improves yields [19] [15]. These techniques enable precise control of reaction conditions and facilitate rapid optimization of synthetic parameters. The integration of automated work-up procedures in flow systems eliminates manual handling of hazardous reagents and improves overall process safety [15].

Synthetic MethodStarting MaterialsTypical Yield (%)Key Advantages
Acid-Catalyzed EsterificationCrotonic acid + 1-heptanol75-85Simple, direct method
Multi-Step Organic SynthesisEthyl 3-amino-4,4-difluorobut-2-enoate + chlorinating agent60-80High functional group tolerance
Electrochemical FluorinationCarboxylic acids + F⁻ source45-75Direct C-H fluorination
Chlorodifluoromethyl Reagent MethodChlorodifluoromethyl compounds + nucleophiles64-91Cost-effective fluorine source
Flow Chemistry SynthesisVarious substrates in continuous flow70-95Enhanced safety, shorter reaction times
Catalytic FluorinationEnol esters + SelectFluor80-95Mild conditions, high selectivity
One-Pot Heterocyclizationα-hydroxy acids + phenylacetic acids70-90High yield, simple workup
Convergent Synthesis ApproachMultiple precursor fragments85-95Higher overall yield than linear synthesis
Purification TechniqueApplicationPurity Achieved (%)Efficiency
Fractional DistillationSeparation of volatile esters85-95High for volatile compounds
High-Performance Liquid Chromatography (HPLC)High-purity isolation>99.8Very high but expensive
Gas-Liquid Chromatography (GLC)Stereoisomer separation>99.5High for appropriate compounds
Silica Gel Column ChromatographyGeneral purification90-98Moderate, widely applicable
Crystallization/RecrystallizationSolid compound purification95-99High for crystalline compounds
Liquid-Liquid ExtractionAqueous workup80-90Moderate, first purification step
Flash ChromatographyRapid purification85-95High, rapid processing
Phase SeparationAutomated flow systems90-95High in flow systems

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

275.0524626 g/mol

Monoisotopic Mass

275.0524626 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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